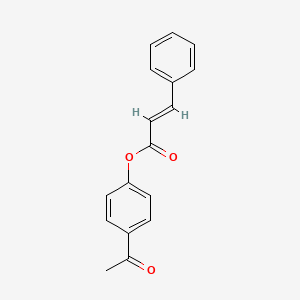

4-acetylphenyl 3-phenylacrylate

Overview

Description

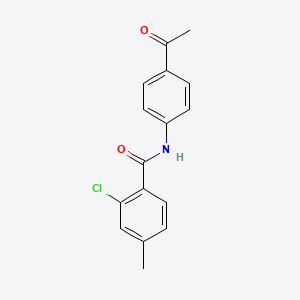

“4-acetylphenyl 3-phenylacrylate” is a chemical compound with the linear formula C17H15NO2 . It is also known as N-(4-ACETYLPHENYL)-3-PHENYLACRYLAMIDE . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular structure of “4-acetylphenyl 3-phenylacrylate” is characterized by a linear formula C17H15NO2 . The molecular weight of this compound is 265.315 .

Chemical Reactions Analysis

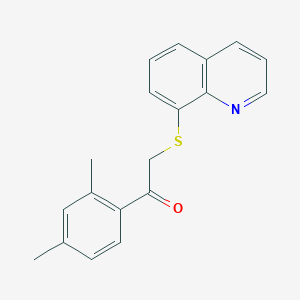

The chemical reactions involving similar compounds have been reported. For instance, reactions of 4-(4-bromoacetylphenyl)-3-hydroxy-2H-chromen-2-one with Py, 4-methylpyridine, quinoline, and benzo[f]quinoline produced quaternary salts; with dinucleophiles, derivatives of thiazole, imidazo[1,2-a]pyridine, and imidazo[1,2-a]pyrimidine .

Physical And Chemical Properties Analysis

The physical and chemical properties of “4-acetylphenyl 3-phenylacrylate” are not explicitly mentioned in the retrieved papers. However, similar compounds have been investigated for their properties. For instance, the influence of vanillin acrylate and 4-acetylphenyl acrylate hydrophobic functional monomers on phase separation of N-isopropylacrylamide environmental terpolymer was studied .

Scientific Research Applications

Nonlinear Optical Properties

Research by Khalid et al. (2019) explored the synthesis of novel arylated quinolines, including 3-(4-acetylphenyl)quinoline, and their potential applications in nonlinear optical (NLO) research. The study utilized density functional theory (DFT) calculations to investigate the molecular stability and electron donating capability of these compounds. Their NLO properties were found significant, suggesting potential uses in technology-related applications (Khalid et al., 2019).

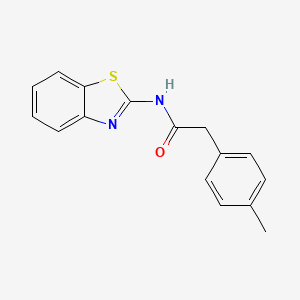

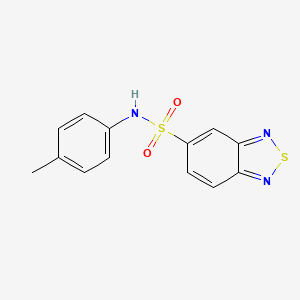

Antibacterial Activity

Subhashini et al. (2015) synthesized 2-(3-acylphenyl)amino-4-phenylthiazoles from 1-(3-acetylphenyl)thiourea, evaluating their antibacterial activity against various bacterial strains. The study highlights the potential of these compounds in developing new antibacterial agents (Subhashini et al., 2015).

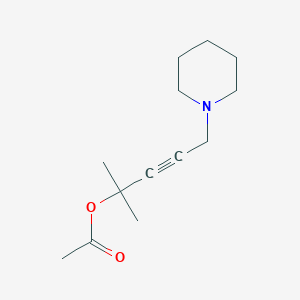

Phase-Transfer Catalysis

Huang and Yang (2005) investigated the kinetics of synthesizing 4-acetylphenyl benzoate via third-liquid phase-transfer catalysis. Their findings demonstrate an effective method for synthesizing this compound, with a 100% yield under optimized conditions (Huang & Yang, 2005).

Heavy Metal Ion Removal

Reddy and Reddy (2003) developed methacrylate-based chelating polymers using 3-hydroxy-4-acetylphenyl methacrylate for heavy metal ion removal. These polymers exhibited selectivity towards Pb(II) and Hg(II) ions, showcasing their application in environmental remediation (Reddy & Reddy, 2003).

PEGylation of Peptides

Maxwell et al. (2017) studied the use of 4-acetylphenylalanine in PEGylation, a method to enhance the stability and solubility of peptides. They assessed its incorporation into proteins and effects on cell viability, emphasizing its potential in peptide modification (Maxwell et al., 2017).

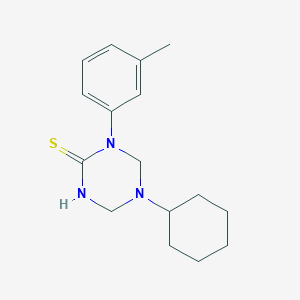

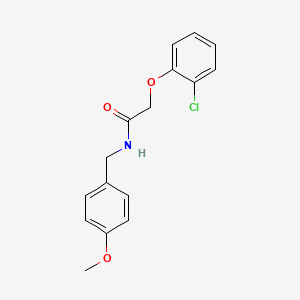

Synthesis of Bioactive Compounds

Solankee and Patel (2004) synthesized chalcones, pyrazolines, amino pyrimidines, and pyrimidinethiones as antibacterial agents using 4-acetylphenylamino derivatives. This highlights the compound's utility in creating a variety of bioactive molecules (Solankee & Patel, 2004).

Antimicrobial and Antioxidant Activities

Sadula and SubhashiniNJ (2014) synthesized chalcone derivatives of imidazolones with 4-acetylphenyl and assessed their antimicrobial and antioxidant activities. Their findings suggest potential applications in medicinal chemistry (Sadula & SubhashiniNJ, 2014).

Molecular Structure Analysis

Raju et al. (2015) conducted molecular structure analysis of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid. They used various spectroscopic techniques and DFT calculations, contributing to understanding the molecular properties of such compounds (Raju et al., 2015).

Mechanism of Action

The mechanism of action of “4-acetylphenyl 3-phenylacrylate” is not explicitly mentioned in the retrieved papers. However, several of the target compounds exhibited high antimicrobial activity .

Safety and Hazards

Future Directions

The future directions for “4-acetylphenyl 3-phenylacrylate” are not explicitly mentioned in the retrieved papers. However, several of the target compounds exhibited high antimicrobial activity, indicating that further research on these compounds is warranted . In addition, the influence of vanillin acrylate and 4-acetylphenyl acrylate hydrophobic functional monomers on phase separation of N-isopropylacrylamide environmental terpolymer suggests potential applications in bio-separation processes and the formation of responsive hydrogels .

properties

IUPAC Name |

(4-acetylphenyl) (E)-3-phenylprop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O3/c1-13(18)15-8-10-16(11-9-15)20-17(19)12-7-14-5-3-2-4-6-14/h2-12H,1H3/b12-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHZWBHDYSWXZGX-KPKJPENVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)OC(=O)C=CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C1=CC=C(C=C1)OC(=O)/C=C/C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-acetylphenyl (2E)-3-phenylprop-2-enoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-methoxyphenyl)ethyl]-2-phenylacetamide](/img/structure/B5706025.png)

![4-oxo-4-{[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]amino}-2-butenoic acid](/img/structure/B5706043.png)

![10-(1,3-benzodioxol-5-yl)-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B5706046.png)

![N'-[(6-chloro-4-oxo-4H-chromen-3-yl)methylene]-5-isopropyl-3-thiophenecarbohydrazide](/img/structure/B5706054.png)

![1-({4-[(4-methylbenzyl)oxy]phenyl}carbonothioyl)piperidine](/img/structure/B5706087.png)